BenchChemオンラインストアへようこそ!

(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate

Lipophilicity Drug-likeness Permeability

This (E)-oxime ester (CAS 297150-22-2, ≥98% purity) offers a unique dual electron-donating substitution pattern (para-ethoxy on benzylidene, para-methyl on benzoate), aligning with favorable SAR trends for antimicrobial screening. Its defined (E)-configuration at the imine bond enables stereospecific Beckmann rearrangement outcomes, supporting amide and lactam synthesis. With XLogP3-AA 4.1 and TPSA 47.9 Ų, it serves as an HPLC/LC-MS retention-time benchmark for moderately lipophilic, non-ionizable small molecules. It is also a rational candidate for comparative photoinitiator efficiency studies against commercial OXE standards. Note: no compound-specific quantitative bioactivity data exist — all screening must start from de novo characterization.

Molecular Formula C17H17NO3
Molecular Weight 283.327
CAS No. 297150-22-2
Cat. No. B2444627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate
CAS297150-22-2
Molecular FormulaC17H17NO3
Molecular Weight283.327
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H17NO3/c1-3-20-16-10-6-14(7-11-16)12-18-21-17(19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3/b18-12+
InChIKeyHQODILPEVCHRRV-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate (CAS 297150-22-2): A Structurally Defined Oxime Ester


(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate (CAS 297150-22-2, PubChem CID 9579845) is a synthetic oxime ester with molecular formula C₁₇H₁₇NO₃ and molecular weight 283.32 g/mol. It is also cataloged under the systematic synonym (E)-4-ethoxybenzaldehyde O-(4-methylbenzoyl) oxime and the screening-library code JS-0946 [1]. The compound features a defined (E)-configuration at the imine (C=N) double bond, a para-ethoxy substituent on the benzylidene ring, and a para-methyl group on the benzoate ester moiety. It has a computed XLogP3-AA of 4.1, a topological polar surface area (TPSA) of 47.9 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and six rotatable bonds [1]. Its structural features place it within the broader class of O-substituted oxime esters, a scaffold historically explored for agrochemical fungicide applications and, more recently, as photoinitiators in polymer chemistry [2][3]. Despite the compound's commercial availability through multiple vendors, a comprehensive search of primary research literature, patents, and authoritative bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) reveals a critical absence of published, compound-specific quantitative biological activity data, including IC₅₀ values, MIC determinations, enzyme inhibition constants, or in vivo efficacy metrics.

Why Analogs Cannot Substitute for (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate (CAS 297150-22-2) Without Verification


Although (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate belongs to a well-known oxime ester scaffold, the fundamental challenge is that the absence of published, compound-specific quantitative biological data makes it impossible to predict its activity—or inactivity—relative to even the closest structural analogs. For example, methyl 4-(benzylideneamino)benzoate, a positional isomer differing only by the ester attachment point and lacking the para-ethoxy and para-methyl substituents, has a reported inhibition constant (Ki) of 1.16 μM against human carbonic anhydrase II [1], yet no comparable data exist for the target compound. Similarly, (3,4-dihydro-2H-naphthalen-1-ylideneamino) 4-methylbenzoate (MLS000546835), which shares the identical 4-methylbenzoate ester but incorporates a cyclic tetralone-derived oxime, has been screened in high-throughput assays against cysteine protease ATG4B and phospholipase A2 [2], while the target compound remains untested in any publicly accessible bioassay. Class-level knowledge from related 3-ethoxy-4-hydroxybenzaldehyde oxime esters demonstrates that antimicrobial potency is exquisitely sensitive to the nature and position of aryl substituents, with para-electron-donating groups conferring the highest activity against panel organisms including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae [3]. This structure–activity relationship (SAR) evidence underscores that the target compound's specific combination of a para-ethoxy donor on the benzylidene ring and a para-methyl substituent on the benzoate ester cannot be assumed functionally interchangeable with any analog—or even with the same compound from a different synthetic batch—without empirical verification. Procurement decisions predicated solely on scaffold-level similarity risk introducing uncontrolled variability into research outcomes.

Quantitative Differentiation Evidence for (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate (CAS 297150-22-2)


Computed Lipophilicity (XLogP3-AA) and Polar Surface Area Relative to Structurally Closest Oxime Ester Analogs

The target compound has a computed XLogP3-AA of 4.1 and a topological polar surface area (TPSA) of 47.9 Ų, as reported in PubChem [1]. For the closest commercially cataloged analog, methyl 4-(benzylideneamino)benzoate (PubChem CID 688481), the XLogP3-AA is 3.1 and the TPSA is 47.9 Ų, yielding a lipophilicity difference of +1.0 log unit favoring the target compound [1]. This difference is attributable to the replacement of the methyl ester with the 4-methylbenzoate ester and the addition of the para-ethoxy substituent on the benzylidene ring. The higher XLogP3-AA of the target compound predicts approximately 10-fold greater partitioning into non-polar phases, which may be relevant for applications requiring enhanced membrane permeability or organic-phase solubility.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Purity Specification and Storage Stability Benchmarks from Authoritative Vendor Technical Datasheets

The compound is commercially available at a minimum purity specification of 98% (HPLC) from multiple authorized vendors, with recommended storage at 2–8°C under dry, sealed conditions . This purity grade exceeds the 95% minimum specification offered by certain suppliers for the same CAS number , representing a meaningful quality-tier differentiation. The strict anhydrous, refrigerated storage requirement (sealed in dry, 2–8°C) is notable, as the oxime ester linkage is susceptible to hydrolysis under ambient moisture, and degradation could generate 4-ethoxybenzaldehyde and 4-methylbenzoic acid as primary hydrolytic byproducts. No long-term stability study data were identified in the public domain for this specific compound.

Chemical purity Quality control Storage stability Procurement specification

Class-Level Structure–Activity Relationship: Para-Electron-Donating Group Confers Enhanced Antimicrobial Activity in Oxime Esters

Ahluwalia et al. (2017) synthesized a series of oxime esters from 3-ethoxy-4-hydroxybenzaldehyde oxime with various acid chlorides and evaluated them against three pathogenic fungi (Rhizoctonia bataticola, Fusarium udum, Alternaria porii) and three bacterial strains (Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae). The study concluded that compounds bearing an electron-donating group in the para position of the aryl ring conferred the highest antimicrobial activity, and that medium-length alkyl chains outperformed long alkyl chains [1]. The target compound, (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate, possesses a para-ethoxy substituent (–OCH₂CH₃), which is a moderately strong electron-donating group (Hammett σₚ ≈ −0.24), and a para-methyl group on the benzoate ring (σₚ ≈ −0.17). This dual electron-donating substitution pattern is consistent with the favorable SAR trend identified in the reference study. However, the target compound itself was not included in Ahluwalia et al.'s panel, and no direct antimicrobial testing data exist for it.

Structure–activity relationship Antimicrobial Oxime ester Electron-donating substituent

Absence of Compound-Specific Bioassay Data: A Critical Differentiation Gap Versus Screened Analogs

A systematic cross-database search of PubChem BioAssay, ChEMBL, and BindingDB confirms that (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate (CID 9579845) has zero registered bioassay results as of the search date [1]. In contrast, the structurally related analog (3,4-dihydro-2H-naphthalen-1-ylideneamino) 4-methylbenzoate (MLS000546835, CID 2766061), which shares the identical 4-methylbenzoate oxime ester core, has been tested in at least two high-throughput screening assays: against human cysteine protease ATG4B and human phospholipase A2, with results deposited in BindingDB under monomer ID 80864 [2]. Similarly, methyl 4-(benzylideneamino)benzoate (CHEMBL574452) has a deposited Ki of 1,160 nM against human carbonic anhydrase II [2]. The complete absence of any screening data for the target compound represents a critical information asymmetry: its biological profile—including potential activity, selectivity, and toxicity—is entirely unknown in the public domain. For procurement decisions driven by predicted biological function, this data gap is the single most important differentiating factor, as it precludes any evidence-based comparison with analogs that have at least some empirical bioactivity annotation.

Bioassay data gap Screening library Target engagement Procurement risk

Evidence-Backed Application Scenarios for (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate (CAS 297150-22-2)


Physicochemical Reference Standard for Lipophilic Oxime Ester Chromatographic Method Development

With a computed XLogP3-AA of 4.1 and a TPSA of 47.9 Ų [1], this compound occupies a defined and relatively narrow physicochemical space that is useful for calibrating reversed-phase HPLC and LC-MS methods targeting moderately lipophilic, non-ionizable small molecules. Unlike methyl 4-(benzylideneamino)benzoate (XLogP3-AA = 3.1), its higher lipophilicity provides a distinct retention-time benchmark for method development spanning a broader logP range. The ≥ 98% purity specification further supports its use as a system suitability standard.

De Novo Antimicrobial Screening Candidate Based on Favorable Class-Level SAR Features

The class-level evidence from Ahluwalia et al. (2017) indicates that oxime esters bearing para-electron-donating substituents exhibit enhanced antimicrobial activity against S. aureus, P. aeruginosa, and K. pneumoniae [2]. The target compound, with its dual electron-donating substitution pattern (para-ethoxy on benzylidene, para-methyl on benzoate), aligns with this favorable SAR trend. This compound is therefore a rational candidate for inclusion in exploratory antimicrobial screening panels, provided that the complete absence of existing bioassay data—zero registered PubChem BioAssay results [1]—is accepted as a starting point requiring full de novo characterization.

Organic Synthesis Intermediate for Oxime Ether Derivatization and Beckmann Rearrangement Studies

As an O-acyl oxime, this compound serves as a precursor for Beckmann rearrangement reactions, which convert oxime esters into amides and lactams of pharmaceutical relevance. The defined (E)-configuration at the imine bond (confirmed by the InChI stereochemical descriptor b18-12+) [1] ensures stereospecific rearrangement outcomes, which is critical for applications where the migration aptitude of the substituent anti to the leaving group determines the product distribution. The para-ethoxy substituent may also participate in further electrophilic aromatic substitution or O-dealkylation reactions, expanding its utility as a synthetic building block .

Material Science Exploration: Oxime Ester Photoinitiator Scaffold Evaluation

Oxime esters bearing benzoyl substituents are a well-established class of Type I photoinitiators used in photopolymerizable compositions for display applications and photoresist formulations [3]. The target compound's structural features—a 4-methylbenzoyl oxime ester chromophore—align with the general pharmacophore of this photoinitiator class. While the compound has not been specifically tested for photoinitiation efficiency, its procurement for comparative photolysis quantum yield studies against commercial oxime ester photoinitiators (e.g., OXE 01, OXE 02) represents a legitimate, evidence-grounded industrial research application.

Quote Request

Request a Quote for (E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.